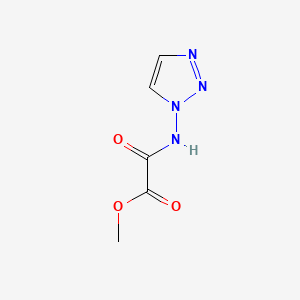
2-(4-Thiazolyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Thiazolyl)acetic acid hydrochloride” is an intermediate used in the synthesis of various pharmaceutical and biologically active compounds . It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics .
Synthesis Analysis
The synthesis of “2-(4-Thiazolyl)acetic acid hydrochloride” involves several steps. It has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Thiazolyl)acetic acid hydrochloride” is characterized by a thiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Chemical Reactions Analysis
The thiazole ring in “2-(4-Thiazolyl)acetic acid hydrochloride” is reactive and can undergo various chemical reactions. For instance, it can participate in nucleophilic addition reactions .
科学的研究の応用
Analysis of Global Trends in Herbicide Toxicity Studies
The scientific research community has significantly advanced our understanding of herbicide toxicity, specifically focusing on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a functional group similarity with 2-(4-Thiazolyl)acetic acid hydrochloride. Studies emphasize the need for molecular biology insights, especially in gene expression, and highlight the environmental impact of herbicide use, suggesting future research directions in pesticide degradation and exposure assessment in humans and vertebrates (Zuanazzi et al., 2020).
Organic Acids in Acidizing Operations
Research into organic acids, including acetic acid, underlines their utility in industrial processes, such as oil and gas operations. This body of work explores the effectiveness of organic acids in enhancing the dissolution of minerals, offering a safer alternative to traditional acidizing agents due to their less corrosive nature and environmental benefits. The review suggests a potential application for 2-(4-Thiazolyl)acetic acid hydrochloride in similar industrial contexts, where its properties could be advantageous for specific operations (Alhamad et al., 2020).
Corrosion Inhibition in Acidic Solutions
The application of organic inhibitors in preventing metallic dissolution in acidic media is well-documented. Given the role of heteroatoms (such as sulfur in thiazolyl compounds) in adsorption processes, research into 2-(4-Thiazolyl)acetic acid hydrochloride could explore its potential as an effective corrosion inhibitor. This application is supported by evidence showing the efficacy of organic compounds with similar structures in protecting metals against corrosion in aggressive acidic environments (Goyal et al., 2018).
Environmental Impact and Degradation of Herbicides
The environmental fate and toxicological impact of herbicides, such as 2,4-D, highlight the necessity for research into safer, more degradable compounds. Studies recommend further exploration into the molecular degradation pathways of herbicides and their effects on non-target species, suggesting a potential area of application for 2-(4-Thiazolyl)acetic acid hydrochloride in developing environmentally friendly pest control solutions (Islam et al., 2017).
Novel Thiazole Derivatives in Medicinal Chemistry
The development of novel thiazole derivatives for various therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory agents, underscores the versatility of the thiazole ring. This research domain presents an opportunity for 2-(4-Thiazolyl)acetic acid hydrochloride to serve as a precursor in synthesizing new drugs with improved efficacy and reduced side effects, leveraging its thiazole core for innovative medicinal solutions (Leoni et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-(1,3-thiazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMOBQIRBVDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680706 |
Source


|
| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Thiazolyl)acetic acid hydrochloride | |
CAS RN |
1225286-62-3 |
Source


|
| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thiazoleacetic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWP337LT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)


![Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)




